2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Researchers requiring the precise 3′-meta substitution pattern for fragment-based screening often encounter the incompatible 4′-isomer. This bis-amide benzoic acid scaffold (CAS 940458-57-1) is the authentic 3′-regioisomer, offering a distinctive pharmacophore geometry. • Provides ≥98% purity, reducing impurity-driven assay interference by 2.5× vs. typical 95% analogs. • Features an N-ethyl-N-phenyl group enabling specific π-stacking and hydrophobic interactions absent in des-phenyl or 3,5-dimethylphenyl variants. • Supplied exclusively for R&D; confirm lot-specific CoA for quantitative biochemical studies.

Molecular Formula C23H20N2O4
Molecular Weight 388.4g/mol
CAS No. 940458-57-1
Cat. No. B354562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid
CAS940458-57-1
Molecular FormulaC23H20N2O4
Molecular Weight388.4g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C23H20N2O4/c1-2-25(18-11-4-3-5-12-18)22(27)16-9-8-10-17(15-16)24-21(26)19-13-6-7-14-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29)
InChIKeyFKVLIRHNCKMGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940458-57-1): Compound Class, Structural Identity, and Research-Grade Availability


2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940458-57-1) is a fully synthetic, non-natural small molecule belonging to the class of N-aryl-benzamide-substituted benzoic acid derivatives [1]. Its architecture contains two electronically and sterically distinct amide pharmacophores—an N-ethyl-benzanilide moiety and a phthalamic acid moiety—connected through a 1,3-disubstituted phenyl ring, yielding a molecular formula of C23H20N2O4 and a molecular weight of 388.4 g/mol [1][2]. The compound is supplied exclusively for laboratory research use by multiple international vendors, typically at ≥98% purity . Its relatively high computed lipophilicity (XLogP3-AA = 3.7) and the presence of two hydrogen-bond donor sites and four hydrogen-bond acceptor sites [2] position it as a moderately lipophilic, hydrogen-bond-capable scaffold for fragment-based or target-focused chemical biology campaigns.

Why 3′-N-Ethyl-N-phenyl Regioisomer 940458-57-1 Cannot Be Replaced by In-Class 4′-Substituted or Des-phenyl Analogs


Simple replacement of 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid with its closest commercially available analogs—such as the 4′-regioisomer 2-({4-[(3,5-dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid (same molecular formula C23H20N2O4) or the des-phenyl analog 2-({4-(ethylamino)carbonylanilino}carbonyl)-benzoic acid (CAS 945185-45-5)—is pharmacochemically unsound [1]. The 3′- versus 4′-substitution pattern on the central phenyl ring alters the spatial orientation and conformational ensemble of the two amide vectors, directly affecting target-binding geometry [1]. Furthermore, the N-ethyl-N-phenyl group present in 940458-57-1 contributes significant lipophilic bulk and a specific aromatic stacking surface that is entirely absent in the N-ethylamino analog or replaced by a different aryl topology in the 3,5-dimethylanilino variant . These structural differences are functionally consequential: even among compounds sharing the C23H20N2O4 formula, entirely distinct bioactivity profiles emerge—for example, the structurally unrelated isomer BAY-184 is a potent KAT6A/KAT6B inhibitor (IC50 71–83 nM), whereas 940458-57-1 belongs to a different pharmacophore space [2]. Generic substitution therefore risks selecting a compound with a qualitatively different interaction landscape, nullifying the experiment for which the specific chemotype was procured.

Quantitative Differentiation Evidence for 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid (940458-57-1) vs. Comparator Compounds


Regioisomeric Position (3′ vs. 4′) Drives Divergent Molecular Shape and Hydrogen-Bond Geometry

The target compound (940458-57-1) bears the N-ethyl-N-phenylcarbamoyl substituent at the meta (3′) position of the central aniline ring, whereas the commercially available isomer 2-({4-[(3,5-dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid places its carbamoyl group at the para (4′) position [1]. This regioisomeric difference produces a calculated topological polar surface area (TPSA) of 86.9 Ų for the 3′-substituted compound versus an estimated 86.9 Ų (identical gross value) but with distinct three-dimensional distribution of polar surface, altering the spatial presentation of the two amide N–H donors [1]. The 3′-meta topology introduces a kinked geometry that places the terminal benzoic acid and the N-ethylanilino group in different relative orientations compared to the more linear 4′-para topology [1]. In fragment-based screening libraries, such regioisomeric pairs routinely exhibit orthogonal target selectivity profiles, making the 3′-substituted compound a non-fungible chemotype [2].

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship Chemical Biology

N-Ethyl-N-Phenyl Substituent Confers Distinct Lipophilicity vs. N-Ethylamino or N-Phenylamino Analogs

The target compound incorporates a tertiary amide (N-ethyl-N-phenyl) that contributes significantly greater lipophilicity compared to secondary amide analogs. The computed XLogP3-AA for 940458-57-1 is 3.7 [1]. By contrast, the des-phenyl analog 2-({4-(ethylamino)carbonylanilino}carbonyl)-benzoic acid (CAS 945185-45-5), which replaces the N-ethyl-N-phenyl group with an N-ethylamino (secondary amide) group and also relocates the substituent to the 4′-position, has a predicted XLogP of approximately 2.2–2.5 based on the loss of the phenyl ring contribution . This difference of approximately 1.2–1.5 logP units translates to a roughly 15- to 30-fold difference in octanol-water partition coefficient, substantially affecting membrane permeability, non-specific protein binding, and solubility profiles [2]. The N-ethyl-N-phenyl group also provides a specific aromatic ring for π–π stacking interactions that is absent in the N-ethylamino analog and geometrically distinct from the 3,5-dimethylphenyl group in the 4′-regioisomer .

Lipophilicity Optimization ADME Prediction Ligand Efficiency Drug Design

Vendor-Certified Purity ≥98% for 940458-57-1 vs. 95% Typical Purity for Closest Isomeric Analog

Multiple independent vendors list 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid (940458-57-1) at certified purity ≥98% . In contrast, the closest isomeric analog—2-({4-[(3,5-dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid—is typically supplied at 95% purity . This 3-percentage-point difference in minimum purity specification corresponds to a potential 2.5-fold higher impurity burden (5% vs. 2% maximum total impurities) in the 4′-isomer. For biochemical assays conducted at compound concentrations in the 1–10 µM range, 5% impurity levels can introduce contaminating species at 50–500 nM—concentrations sufficient to cause off-target effects or assay interference [1]. The target compound's tighter purity specification reduces this confounding risk.

Compound Quality Control Assay Reproducibility Chemical Procurement Research Reagents

Rotatable Bond Count Differentiates Conformational Flexibility from Simpler Benzoic Acid Amide Analogs

The target compound possesses six rotatable bonds [1], significantly more than simpler in-class analogs such as 2-[(3-ethylphenyl)carbamoyl]benzoic acid (MW 269.29 g/mol; 4 rotatable bonds estimated) [2] or 2-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoic acid (MW 312.32 g/mol; 5 rotatable bonds estimated) . The higher rotatable bond count in 940458-57-1 reflects the presence of the full N-ethyl-N-phenyl carboxamide arm attached at the 3′-position, which introduces an additional torsional degree of freedom and a larger conformational ensemble accessible at physiological temperature. This property is double-edged: it may impose a higher entropic penalty upon binding but also enables the compound to adapt to irregularly shaped binding pockets that are inaccessible to more rigid, lower-rotatable-bond analogs [3].

Conformational Analysis Molecular Recognition Entropic Penalty Ligand Design

Dual-Amide Pharmacophore Array Distinguishes 940458-57-1 from Mono-Amide Benzoic Acid Derivatives in Fragment Library Design

The target compound contains two chemically distinct amide bonds: (i) a benzanilide-type tertiary amide [N-ethyl-N-phenylcarbamoyl] and (ii) a phthalamic acid-type secondary amide [2-carboxybenzamido] [1]. This dual-amide architecture is absent in simpler in-class compounds such as 2-[(3-ethylphenyl)carbamoyl]benzoic acid, which possesses only a single secondary amide linkage [2]. The two amide groups in 940458-57-1 offer differentiated hydrogen-bond donor/acceptor geometry: the tertiary amide is solely a hydrogen-bond acceptor (C=O), whereas the secondary phthalamic acid amide provides both a donor (N–H) and an acceptor (C=O), plus an additional carboxylic acid donor/acceptor [1]. In fragment-based screening collections, such multi-pharmacophore compounds can engage protein targets through more than one simultaneous polar contact, potentially yielding higher ligand efficiency per heavy atom than mono-amide analogs [3].

Fragment-Based Screening Pharmacophore Diversity Chemical Library Design Hit Identification

Recommended Research and Procurement Application Scenarios for 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid (940458-57-1)


Fragment-Based Screening Libraries Requiring 3′-Meta-Substituted Benzoic Acid Chemotypes

940458-57-1 is optimally deployed as a fragment-like scaffold in target-focused screening libraries where the 3′-meta substitution pattern is explicitly required. The combination of a phthalamic acid moiety (providing a carboxylic acid H-bond donor/acceptor anchor) with an N-ethyl-N-phenyl benzanilide group (providing lipophilic aromatic stacking surface) at the meta position creates a distinctive three-dimensional pharmacophore [1]. Fragment library curators who require this precise regiochemical presentation—for example, to probe a binding pocket that discriminates between meta- and para-substituted benzoic acid derivatives—should procure 940458-57-1 rather than the more readily available 4′-substituted isomers, which present an incompatible pharmacophoric geometry .

Medicinal Chemistry SAR Campaigns Exploring N-Ethyl-N-Phenyl Tertiary Amide Modifications

The tertiary N-ethyl-N-phenyl carboxamide in 940458-57-1 represents a specific substructure of interest in medicinal chemistry programs investigating the effects of N-alkyl-N-aryl substitution on target potency, selectivity, and ADME properties. The compound provides a well-characterized (XLogP = 3.7, MW = 388.4, purity ≥98%) starting point for systematic SAR studies [2]. Researchers exploring the contribution of the N-phenyl ring to π-stacking interactions or the N-ethyl group to hydrophobic packing should select 940458-57-1 as the parent scaffold, as the des-phenyl analog (CAS 945185-45-5) and the 3,5-dimethylphenyl analog lack the precise electronic and steric features of the N-ethyl-N-phenyl group .

Biochemical Assay Development Requiring High-Purity (>98%) Bis-Amide Probe Compounds

For biochemical assay development—particularly in enzyme inhibition or protein-ligand binding studies where impurity-driven false positives must be minimized—940458-57-1 at ≥98% purity offers a quantifiable advantage over the 4′-isomeric analog typically supplied at 95% purity . The tighter purity specification (≥98% vs. 95%) reduces the maximum impurity burden by a factor of 2.5, lowering the risk that contaminating species obscure true structure-activity relationships or generate assay interference at compound concentrations in the low micromolar range [3]. Procurement of 940458-57-1 from vendors certifying HPLC purity ≥98% is recommended for any quantitative biochemical or biophysical experiment where confidence in concentration-response data is critical.

Chemical Biology Tool Compound for Profiling Carbonic Anhydrase or HDAC Isoform Selectivity

The bis-amide benzoic acid scaffold of 940458-57-1 is structurally related to chemotypes that have demonstrated inhibitory activity against carbonic anhydrase isoforms and histone deacetylases (HDACs) in published screening campaigns [4][5]. While direct biological data for 940458-57-1 remain sparse in the public domain, the compound's computed physicochemical profile (XLogP = 3.7, 6 rotatable bonds, 2 H-bond donors, 4 H-bond acceptors) falls within drug-like chemical space suitable for target class screening [2]. Researchers engaged in metalloenzyme inhibitor discovery—particularly those seeking a neutral, non-hydroxamic acid zinc-binding group (as the carboxylic acid may coordinate active-site zinc)—may prioritize 940458-57-1 over non-carboxylic acid analogs for initial screening or as a fragment for structure-guided optimization [6].

Quote Request

Request a Quote for 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.